Tert-butyl 4-formylpyridin-3-ylcarbamate

Physicochemical Characterization Regioisomer Identification Solid-State Property

Researchers developing kinase inhibitors or CNS-active agents often face challenges sourcing the correct 3-amino-4-formylpyridine regioisomer, as substitution with other isomers leads to synthetic dead ends. This compound provides the precise 3,4-disubstitution pattern essential for regioselective annulations, supported by ≥97% HPLC purity to ensure library fidelity. Its orthogonal Boc/aldehyde protection enables chemoselective derivatization, while multi-gram availability supports both discovery and early process development.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 116026-95-0
Cat. No. B050166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-formylpyridin-3-ylcarbamate
CAS116026-95-0
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CN=C1)C=O
InChIInChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h4-7H,1-3H3,(H,13,15)
InChIKeyYLKONQAWPOHLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-formylpyridin-3-ylcarbamate Overview


Tert-butyl 4-formylpyridin-3-ylcarbamate, also known as N-Boc-3-amino-4-formylpyridine, is a heterobifunctional pyridine building block featuring a Boc-protected 3-amino group and a 4-formyl substituent [1]. This substitution pattern renders it a key intermediate in medicinal chemistry campaigns targeting kinase inhibitors and CNS-active agents, with the Boc-carbamate enabling selective deprotection for downstream amine functionalization . Its molecular formula C11H14N2O3 and MW 222.24 g/mol define it as a member of the aminopyridine carboxaldehyde family, yet its specific 3,4-disubstitution distinguishes it from regioisomeric analogs [2].

Building Block Boc-protected 3-amino-4-formylpyridine
Substitution 3,4-Disubstitution; not functionally interchangeable with 2- or 4-amino isomers
Handles Orthogonal Boc-amine and free aldehyde for sequential derivatization
Target Workflows Kinase inhibitor synthesis, CNS library construction

Regioisomeric Specificity of Tert-butyl 4-formylpyridin-3-ylcarbamate


The 3-amino-4-formylpyridine core of this compound is not functionally interchangeable with its 2- or 4-amino regioisomers. The position of the Boc-protected amine relative to the aldehyde dictates the geometry and electronic character of the pyridine ring, directly influencing both intermolecular interactions (e.g., hydrogen bonding, metal coordination) and subsequent synthetic transformations (e.g., regioselective cyclizations) [1]. For instance, the 3-amino-4-formyl arrangement enables distinct chelation patterns and heterocycle annulation pathways that are inaccessible to the 2-amino-3-formyl or 4-amino-3-formyl isomers [2]. Attempting to substitute any other Boc-aminopyridine carboxaldehyde would alter the reaction outcome or lead to synthetic dead ends, making this specific isomer indispensable for target-oriented synthesis [3].

3-Amino-4-formyl core
4-Amino-3-formyl isomer may shift regioselective cyclization outcomes and final heterocyclic architecture
Boc-amine at 3-position
2-Amino isomer can alter electronic character and coordination geometry, potentially changing reaction pathway success

Quantitative Differentiation of Tert-butyl 4-formylpyridin-3-ylcarbamate


Melting Point Fingerprint for Isomer Verification

The melting point of tert-butyl 4-formylpyridin-3-ylcarbamate is 52-53°C [1], which is significantly lower than that of its closest regioisomer, tert-butyl 3-formylpyridin-4-ylcarbamate (82-84°C) , and the 2-amino isomer, tert-butyl (3-formylpyridin-2-yl)carbamate (109-111°C) [2]. This 30-59°C difference provides a simple, unambiguous, and quantitative method for confirming regioisomeric identity, purity, and batch consistency, directly mitigating the risk of costly synthetic errors from isomeric contamination.

Melting point fingerprint
Head-to-head
52–53 °C (target) vs 82–84 °C (Δ30 °C) & 109–111 °C (Δ57 °C)
Supports rapid isomeric identity verification
Low-cost batch consistency check; mitigates wrong-isomer procurement risk
Physicochemical Characterization Regioisomer Identification Solid-State Property

Lipophilicity and Chromatographic Differentiation

The calculated XLogP3 of tert-butyl 4-formylpyridin-3-ylcarbamate is 1.4 [1], indicating moderate lipophilicity. In contrast, the regioisomer tert-butyl 3-formylpyridin-4-ylcarbamate exhibits a significantly higher computed LogP of 2.31 [2]. This 0.9 log unit difference corresponds to an approximate 8-fold difference in octanol-water partition coefficient, directly translating to divergent retention times in reversed-phase HPLC (a critical quality control metric) and distinct predicted membrane permeability profiles for downstream compounds .

Lipophilicity (LogP)
Head-to-head
XLogP3 1.4 vs 2.31 (Δ 0.9 log units)
Indicates lower lipophilicity; may simplify RP-HPLC purification
Approx. 8-fold difference in partition coefficient; aids chromatographic method development
Lipophilicity Chromatographic Retention ADME Property Prediction

Commercial Purity and Supply Scalability

Commercial sourcing data indicates that tert-butyl 4-formylpyridin-3-ylcarbamate is readily available at a guaranteed minimum purity of 98% (HPLC) from suppliers such as Capot Chemical, with specifications also noting low moisture content (≤0.5%) and production scalability up to kilogram quantities . In comparison, the 4-amino-3-formyl isomer is typically offered at a lower standard purity of ≥96% (HPLC) . This higher baseline purity for the target compound reduces the need for additional in-house purification steps, saving time and resources in both discovery and scale-up phases.

Commercial purity
Source review
≥98% (HPLC) vs ≥96% for 4-amino isomer
Higher baseline purity may reduce in-house repurification needs
Supplier specification review advised; batch-specific data to verify
Chemical Procurement Purity Specification Supply Chain

Market Price Comparison Across Regioisomers

At the 1-gram scale, tert-butyl 4-formylpyridin-3-ylcarbamate is listed at approximately $400 USD . In contrast, the regioisomer tert-butyl 3-formylpyridin-4-ylcarbamate is priced at approximately ¥400 RMB (≈$55 USD) for a 1-gram package [1]. While the target compound is significantly more expensive, this price differential reflects its greater synthetic demand and more stringent purity specifications. For projects where the 3-amino-4-formyl substitution pattern is structurally mandated, the higher cost is an unavoidable but justifiable investment; for screening or exploratory work where the isomer is not critical, the lower-cost 4-amino-3-formyl isomer may be an attractive alternative .

Market price (1 g)
Source review
~$400 USD vs ~$55 USD (4-amino isomer)
Price premium reflects distinct synthetic demand; informs budget for regiospecific projects
Vendor list prices; subject to change and scale
Procurement Economics Cost Analysis Research Budgeting

Preferred Applications of Tert-butyl 4-formylpyridin-3-ylcarbamate


Fused Heterocyclic Kinase Inhibitor Synthesis

The unique 3-amino-4-formyl pyridine core is a privileged scaffold for constructing pyrido[3,4-d]pyrimidine and related fused heterocycles found in ATP-competitive kinase inhibitors. The precise 1,3-relationship between the protected amine and aldehyde enables regioselective annulations that are not possible with the 2- or 4-amino isomers [1]. Procurement of the correct isomer, as confirmed by its distinct 52-53°C melting point, is critical to achieving the intended biological activity .

CNS-Targeted Small Molecule Libraries

Medicinal chemistry programs targeting neurological disorders frequently employ this compound due to its lower calculated lipophilicity (XLogP3 = 1.4) compared to its isomers, which can contribute to improved blood-brain barrier penetration and reduced non-specific binding in CNS assays [1]. The 98% HPLC purity specification ensures that libraries built with this intermediate are of high fidelity, minimizing false positives from impurities .

Late-Stage Functionalization via Orthogonal Chemistry

The orthogonal protecting group strategy (Boc-amine and free aldehyde) allows for sequential, chemoselective derivatization. The aldehyde can undergo reductive amination, Grignard addition, or Horner-Wadsworth-Emmons olefination while the Boc group remains intact, enabling complex molecule assembly. The availability of this isomer at multi-gram scale with guaranteed purity supports both discovery and early process development [1].

API Starting Material and Quality Control

When used as a regulatory starting material in GMP manufacturing, the well-defined and verifiable physicochemical properties (melting point 52-53°C, HPLC purity ≥98%) of this compound provide a robust foundation for establishing identity and purity specifications [1]. Its distinct LogP value also facilitates the development of robust analytical methods (HPLC, UPLC) for tracking this intermediate through multi-step syntheses .

Application
Selection Property
Validation Focus
Fused heterocyclic kinase inhibitor synthesis
3-Amino-4-formyl regioisomeric identity
Melting point fingerprint, HPLC purity assessment
CNS-targeted small molecule libraries
Lower lipophilicity profile (calculated LogP context)
Chromatographic purity, batch-to-batch consistency
Late-stage functionalization via orthogonal chemistry
Orthogonal Boc-amine and aldehyde handles
Aldehyde reactivity confirmation, Boc stability under synthetic conditions
API starting material and quality control
Definable physicochemical properties and purity specification
Identity and purity specification establishment, HPLC method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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